5-Acetyl-3-bromo-2-fluorophenylboronic acid pinacol ester 5-Acetyl-3-bromo-2-fluorophenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13773866
InChI: InChI=1S/C14H17BBrFO3/c1-8(18)9-6-10(12(17)11(16)7-9)15-19-13(2,3)14(4,5)20-15/h6-7H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)Br)C(=O)C
Molecular Formula: C14H17BBrFO3
Molecular Weight: 343.00 g/mol

5-Acetyl-3-bromo-2-fluorophenylboronic acid pinacol ester

CAS No.:

Cat. No.: VC13773866

Molecular Formula: C14H17BBrFO3

Molecular Weight: 343.00 g/mol

* For research use only. Not for human or veterinary use.

5-Acetyl-3-bromo-2-fluorophenylboronic acid pinacol ester -

Specification

Molecular Formula C14H17BBrFO3
Molecular Weight 343.00 g/mol
IUPAC Name 1-[3-bromo-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
Standard InChI InChI=1S/C14H17BBrFO3/c1-8(18)9-6-10(12(17)11(16)7-9)15-19-13(2,3)14(4,5)20-15/h6-7H,1-5H3
Standard InChI Key XHMVJIFLRJAXRF-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)Br)C(=O)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)Br)C(=O)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a phenyl ring substituted at the 2-position with fluorine, the 3-position with bromine, and the 5-position with an acetyl group. The boronic acid moiety is protected as a pinacol ester, enhancing stability while retaining reactivity in cross-coupling reactions. The IUPAC name, 1-[3-bromo-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone, reflects this substitution pattern.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₇BBrFO₃
Molecular Weight343.00 g/mol
Canonical SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)Br)C(=O)C
InChI KeyXHMVJIFLRJAXRF-UHFFFAOYSA-N
LogP~2.89 (estimated)

The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) shields the boronic acid from undesired protodeboronation, ensuring compatibility with diverse reaction conditions .

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound remains unpublished, analogous pinacol boronic esters exhibit trigonal planar geometry around the boron atom, as confirmed by X-ray diffraction studies . Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the acetyl carbonyl (δ ~200 ppm in ¹³C NMR), aromatic protons (δ 6.5–8.0 ppm in ¹H NMR), and pinacol methyl groups (δ ~1.2 ppm).

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically begins with a halogenated phenyl precursor, such as 3-bromo-2-fluoroacetophenone. Borylation is achieved via Miyaura borylation, employing bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous tetrahydrofuran (THF) at 60–80°C. Subsequent purification by column chromatography yields the product in >90% purity.

Representative Reaction Scheme:

3-Bromo-2-fluoro-5-acetylbenzene+B2pin2Pd catalyst5-Acetyl-3-bromo-2-fluorophenylboronic acid pinacol ester\text{3-Bromo-2-fluoro-5-acetylbenzene} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd catalyst}} \text{5-Acetyl-3-bromo-2-fluorophenylboronic acid pinacol ester}

Industrial-Scale Production

Industrial processes optimize atom economy by recycling palladium catalysts and employing continuous flow reactors. Strict temperature control (2–8°C) during storage prevents ester hydrolysis, which could regenerate the reactive boronic acid.

Applications in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

This compound serves as a key partner in Suzuki-Miyaura reactions, coupling with aryl halides (e.g., bromoarenes) to form biaryl structures. A representative protocol involves:

  • Catalyst: Pd(PPh₃)₄ (1 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: Dimethoxyethane (DME)/water (4:1)

  • Temperature: 80°C, 12 hours

Under these conditions, the boronic ester acts as a nucleophile, displacing halides via a transmetalation mechanism.

Functional Group Tolerance

The acetyl and halogen substituents remain intact during coupling, enabling the synthesis of multifunctional targets. Compatibility with esters, ethers, and electron-withdrawing groups (e.g., nitro, cyano) underscores its utility in drug discovery.

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